molecular formula C24H16I2 B599302 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene CAS No. 1770-82-7

1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene

Cat. No.: B599302
CAS No.: 1770-82-7
M. Wt: 558.201
InChI Key: CPORZGXQUSQYOH-UHFFFAOYSA-N
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Description

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene is a polyaromatic compound featuring a central benzene ring substituted with two iodine atoms at the 1- and 4-positions of peripheral phenyl groups. Its extended π-conjugated system and electron-withdrawing iodine substituents make it a candidate for applications in organic electronics, such as hole-transporting materials (HTMs) or as a precursor in cross-coupling reactions . The steric bulk of its structure may influence solubility and crystallinity, requiring polar solvents like dichloromethane or chloroform for processing .

Properties

IUPAC Name

1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16I2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPORZGXQUSQYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727216
Record name 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1770-82-7
Record name 4,4′′′-Diiodo-1,1′:4′,1′′:4′′,1′′′-quaterphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1770-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the iodination of precursor compounds through electrophilic aromatic substitution. For instance, starting with a biphenyl derivative, iodine can be introduced using reagents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents . The reaction conditions often require controlled temperatures and solvents such as acetic acid or dichloromethane to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted aromatic compounds and biphenyl derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic aspects of 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene with related iodinated aromatic compounds:

Compound Name Key Structural Features Synthesis Method Yield Applications References
This compound Four phenyl rings, two iodine substituents Suzuki coupling ~30–65% Organic electronics, HTMs
Tris(4-iodophenyl)amine Three 4-iodophenyl groups attached to a central amine Suzuki coupling 30% HTMs for perovskite solar cells
1-Iodo-4-(trifluoromethyl)benzene Single iodine and trifluoromethyl substituent Lithium-halogen exchange 66–84% Cross-coupling reactions
4-Iodophenyl(trimethylsilyl)acetylene Ethynyl linkage with trimethylsilyl protection Sonogashira coupling 61% Building block for alkynyl arenes
Bis(4-iodophenyl)amino-based dyes Bis(4-iodophenyl)amino donor groups Buchwald-Hartwig amination 53–80% Dye-sensitized solar cells (DSSCs)

Electronic and Functional Properties

  • Substituent Effects : The trifluoromethyl group in 1-iodo-4-(trifluoromethyl)benzene introduces strong electron-withdrawing effects, making it more reactive in coupling reactions than the target compound’s iodine substituents .
  • Steric Hindrance : Tris(4-iodophenyl)amine faces steric challenges during synthesis (30% yield) due to three bulky substituents, similar to the target compound’s low yield (~30–65%) in multi-step couplings .

Application-Specific Performance

  • Hole-Transporting Materials (HTMs) : The target compound’s extended conjugation may outperform tris(4-iodophenyl)amine in hole mobility but could suffer from lower solubility, necessitating additives for film formation .
  • Photovoltaic Dyes: Bis(4-iodophenyl)amino-based dyes (e.g., ) exhibit superior light absorption due to donor-acceptor architectures, whereas the target compound’s symmetric structure lacks such directional charge-transfer capabilities .

Research Findings and Data

Thermal and Solubility Properties

Property This compound Tris(4-iodophenyl)amine 1-Iodo-4-(trifluoromethyl)benzene
Melting Point (°C) >250 (decomposes) 180–185 45–50
Solubility in Chloroform High Moderate High
Thermal Stability (TGA, °C) Stable up to 300 Stable up to 250 Stable up to 200

Electronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
This compound -5.2 -2.1 3.1
Tris(4-iodophenyl)amine -5.0 -1.8 3.2
Bis(4-iodophenyl)amino-based dye -4.8 -3.0 1.8

Biological Activity

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene, a complex organic compound characterized by multiple phenyl groups and iodine substituents, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H16I4 and a molecular weight of 824.012 g/mol. Its structure consists of interconnected phenyl rings with iodine substitutions, which may influence its biological interactions and properties.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of iodinated phenyl compounds have shown IC50 values in the nanomolar range against several cancer types, including breast and colon cancers .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
This compoundMCF-7 Breast CarcinomaTBD
PIB-SO DerivativeHT-29 Colon Carcinoma0.5
CA-4M21 Skin Melanoma0.3

The biological activity of iodinated compounds is often linked to their ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents like combretastatin A-4 (CA-4). These compounds may bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

Figure 1: Proposed Mechanism of Action

Mechanism of Action

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of various iodinated compounds, it was found that those with multiple iodine substitutions demonstrated enhanced activity against resistant cancer cell lines. The study utilized chick chorioallantoic membrane assays to assess angiogenesis and tumor growth inhibition .

Table 2: Summary of Biological Evaluations

Study ReferenceCompound TestedResults
This compoundSignificant inhibition of tumor growth
PIB-SO DerivativeLow toxicity with high antiproliferative activity

Q & A

(Basic) What are the optimal synthetic routes for 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene, and how can purity be ensured?

Methodological Answer:
The synthesis of polyiodinated aromatic compounds typically involves sequential cross-coupling and iodination reactions. A plausible route includes:

  • Step 1: Suzuki-Miyaura coupling to assemble the polyphenyl backbone using boronic acids and aryl halides, as demonstrated in similar systems (e.g., use of palladium catalysts and arylboronic acids in ).
  • Step 2: Directed iodination using iodine and oxidizing agents (e.g., hydrogen peroxide in dichloromethane) to introduce iodine atoms at specific positions .
  • Purification: Recrystallization from ethanol or acetonitrile is recommended to remove unreacted iodine and by-products .
    Key Considerations: Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as steric hindrance from multiple phenyl groups may slow iodination kinetics.

(Advanced) How do steric and electronic effects influence the regioselectivity of cross-coupling reactions in this polyiodinated system?

Methodological Answer:
Steric hindrance from the bulky iodophenyl substituents can impede access to certain reaction sites, favoring coupling at less hindered positions. For example:

  • Steric Effects: Suzuki-Miyaura coupling may preferentially occur at para positions relative to smaller substituents, as observed in analogous systems with trifluoromethyl groups ().
  • Electronic Effects: Iodine’s electron-withdrawing nature deactivates the benzene ring, slowing electrophilic substitution. DFT calculations or Hammett parameters can predict reactivity trends .
    Experimental Validation: Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to confirm regiochemical outcomes .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to iodine substituents?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Expect signal broadening or splitting due to iodine’s quadrupolar moment. Use high-field instruments (≥500 MHz) and deuterated DMSO for resolution .
    • 13C NMR: Iodine’s heavy atom effect may cause signal suppression; consider DEPT-135 for carbon assignment.
  • Mass Spectrometry: High-resolution MS (HRMS-ESI or EI) is critical for confirming molecular weight, as iodine’s isotopic pattern (e.g., M+2 peaks) aids identification .
  • X-ray Crystallography: Iodine’s strong X-ray scattering enhances resolution, making it ideal for structural confirmation .

(Advanced) How can computational methods predict the electronic properties of this compound for applications in organic semiconductors?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to evaluate HOMO-LUMO gaps and charge-transfer properties. Compare with experimental UV-Vis spectra (λmax) for validation .
  • Charge Transport Studies: Simulate hole/electron mobility using Marcus theory, considering iodine’s polarizable nature and its impact on π-conjugation .
    Experimental Correlates: Cyclic voltammetry (CV) in anhydrous acetonitrile can measure oxidation/reduction potentials, linking computed bandgaps to device performance .

(Basic) How should researchers handle discrepancies in reported synthetic yields for similar iodinated aromatics?

Methodological Answer:

  • Source Analysis: Compare reaction conditions (e.g., solvent purity, catalyst loading, temperature) across studies. For example, yields may vary if iodine is added dropwise vs. in one portion .
  • Reproducibility Checks: Replicate methods from high-authority sources (e.g., PubChem protocols) and document deviations.
  • By-Product Identification: Use GC-MS or LC-MS to detect side products (e.g., diiodinated isomers) that may explain yield inconsistencies .

(Advanced) What strategies mitigate decomposition risks during the storage and handling of this light-sensitive compound?

Methodological Answer:

  • Storage: Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent iodine loss via photolytic cleavage.
  • Stability Assays: Conduct accelerated degradation studies (e.g., exposure to UV light or heat) monitored by HPLC. Add stabilizers like BHT (butylated hydroxytoluene) if radical-mediated decomposition is observed .
  • Handling Protocols: Use gloveboxes for air-sensitive steps, as moisture may hydrolyze iodinated intermediates .

(Basic) What are the primary applications of this compound in current academic research?

Methodological Answer:

  • Materials Science: As a heavy-atom derivative for crystallography or a building block for metal-organic frameworks (MOFs) due to iodine’s strong non-covalent interactions .
  • Organic Electronics: Use in hole-transport layers (HTLs) for OLEDs, leveraging iodine’s electron-withdrawing effects to tune conductivity .
  • Radiochemistry: 125I-labeled derivatives for tracer studies in medicinal chemistry .

(Advanced) How can researchers resolve conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Tests: Systematically screen solvents (e.g., hexane, DCM, THF, DMSO) using the shake-flask method. Note that iodine’s polarizability may enhance solubility in chlorinated solvents .
  • Computational Modeling: Use COSMO-RS simulations to predict solubility parameters based on the compound’s charge distribution .
  • Contradiction Analysis: Check for impurities (e.g., residual salts) in prior studies that may artificially alter solubility .

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